molecular formula C10H12N2O2 B12934156 N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide CAS No. 74495-91-3

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide

Cat. No.: B12934156
CAS No.: 74495-91-3
M. Wt: 192.21 g/mol
InChI Key: GCFJIXPVWRUJGT-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide is a heterocyclic compound featuring a partially saturated indole scaffold (tetrahydroindole) with a ketone group at the 2-position and an acetamide substituent at the 3-position. This structure combines the bioactive indole moiety with a peptidomimetic acetamide group, making it a candidate for diverse pharmacological applications, including kinase inhibition and antimicrobial activity.

Properties

CAS No.

74495-91-3

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2-oxo-1,4,5,6-tetrahydroindol-3-yl)acetamide

InChI

InChI=1S/C10H12N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h5H,2-4H2,1H3,(H,11,13)(H,12,14)

InChI Key

GCFJIXPVWRUJGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCC=C2NC1=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Step 1: Hydrazinolysis of Ethyl Acetate
    Ethyl acetate reacts with hydrazine hydrate (NH₂NH₂·H₂O) under reflux to yield acethydrazide.
    Conditions : Heating at 80–90°C for 4–6 hours.

  • Step 2: Cyclization with Triphosgene
    Acethydrazide undergoes cyclization with triphosgene (CCl₃O)₂CO in dichloromethane to form a triazinone intermediate.
    Conditions : Reflux for 2–3 hours.

  • Step 3: Alkylation and Ring Expansion
    The intermediate reacts with chloroacetone (ClCH₂COCH₃) in the presence of a base (e.g., K₂CO₃), followed by hydrazine-mediated ring expansion to yield the tetrahydroindole core.

  • Step 4: Acetylation
    The primary amine on the indole ring is acetylated using acetic anhydride or acetyl chloride in anhydrous THF.

Example Table: Reaction Parameters

Step Reagents Conditions Yield Source
1 NH₂NH₂·H₂O 80°C, 6h 85%
2 Triphosgene Reflux, 3h 78%
3 ClCH₂COCH₃ K₂CO₃, 70°C 65%
4 (CH₃CO)₂O THF, rt, 2h 90%

Ring-Opening of N-Acetylisatines

This approach, adapted from PMC6102541, utilizes N-acetylisatines as precursors.

Key Steps:

  • Step 1: Preparation of N-Acetylisatine
    Isatin is acetylated using acetic anhydride in methanol with catalytic H₂SO₄.

  • Step 2: Hydrazide Coupling
    N-Acetylisatine reacts with indole-2-carbohydrazide in acetonitrile under reflux to form a glyoxylamide intermediate.

  • Step 3: Cyclization
    The intermediate undergoes acid-catalyzed cyclization to form the tetrahydroindole ring.

Example Table: Optimization Data

Parameter Value Impact on Yield
Solvent Acetonitrile Maximizes solubility
Temperature 80°C Prevents decomposition
Reaction Time 2h Balances completion vs. side reactions

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Hydrazinolysis-Cyclization High yields (70–85%) Requires toxic triphosgene Industrial-scale feasible
N-Acetylisatine Route Mild conditions Multi-step purification Lab-scale only

Critical Considerations

  • Safety : Triphosgene is preferred over phosgene for cyclization due to lower toxicity.
  • Solvent Choice : Acetonitrile enhances reaction efficiency in ring-opening steps.
  • Byproduct Control : Optimized temperatures (70–80°C) minimize byproducts like dimerized indoles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key References
N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide Tetrahydroindole core, 2-oxo, 3-acetamide C₁₀H₁₂N₂O₂ 192.22 g/mol -
N-(4-Fluorobenzyl)-2-(2-adamantan-1H-indol-3-yl)-2-oxoacetamide (5b) Adamantane-substituted indole, 4-fluorobenzyl amide C₂₃H₂₆N₂O₂ 363.21 g/mol
2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]- Thiazolidinone ring fused to indole, phenylethyl and thioxo groups C₂₉H₂₅N₃O₃S₂ 527.66 g/mol
N-(2-Chlorophenyl)-2-{(3Z)-2-oxo-3-[...]acetamide Chlorophenyl amide, thiazolidinone-indole hybrid C₂₆H₂₀ClN₃O₃S₂ 530.06 g/mol
N-[1-(2-Methylpropyl)-2-oxo-3H-indol-3-yl]acetamide Isobutyl substituent on indole nitrogen C₁₄H₁₈N₂O₂ 246.30 g/mol
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Simple indole core, 4-fluorobenzyl amide C₁₇H₁₃FN₂O₂ 308.30 g/mol
Key Observations:
  • Thiazolidinone Hybrids: Thiazolidinone-containing analogs (e.g., ) introduce additional hydrogen-bonding and sulfur-based interactions, which may influence binding to targets like proteases or kinases.

Physicochemical and Spectral Properties

  • HRMS and NMR Data : Adamantane-containing derivatives (e.g., 5b ) show characteristic peaks in ¹H-NMR for adamantane protons (δ 1.7–2.1 ppm) and indole NH (δ 10–12 ppm). HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 363.2065 for 5b ) .
  • Thermal Stability: Thiazolidinone hybrids exhibit higher thermal stability due to rigid fused-ring systems, as evidenced by melting points >200°C .
  • Solubility: The tetrahydroindole core likely improves aqueous solubility compared to fully aromatic indoles, though adamantane or thiazolidinone groups may counterbalance this by increasing hydrophobicity .

Biological Activity

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide, also known by its CAS number 354799-86-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, with a molecular weight of approximately 178.20 g/mol. Its structure features an indole moiety that is crucial for its biological activity.

1. Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this compound against various viral pathogens. For instance, it has shown promising results in inhibiting the replication of viruses such as the hepatitis C virus (HCV) and influenza virus. The compound's mechanism involves interference with viral RNA synthesis and modulation of host cell responses.

Virus Inhibition Mechanism IC50 (µM)
Hepatitis C VirusInhibition of NS5B RNA polymerase32.2
Influenza VirusDisruption of neuraminidase activity0.35

These findings suggest that the compound could serve as a lead for developing new antiviral agents.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation.

Cancer Cell Line Effect IC50 (µM)
MCF-7Induces apoptosis15.0
HCT116Inhibition of cell proliferation12.5

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It exhibits protective effects against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activity and reducing inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and cancer cell survival.
  • Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction.
  • Antioxidant Activity : It enhances the activity of endogenous antioxidants and reduces reactive oxygen species (ROS).

Case Study 1: Antiviral Activity Against HCV

A study conducted by researchers evaluated the efficacy of this compound against HCV in vitro. The results indicated a significant reduction in viral load in treated cells compared to controls.

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In another investigation focusing on breast cancer treatment, the compound was administered to MCF-7 cells. The findings revealed that it not only inhibited cell growth but also led to significant apoptosis as confirmed by flow cytometry.

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